molecular formula C12H16N2O2 B11885720 Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate

Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate

Katalognummer: B11885720
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: IFBUGKJEMCQULX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The structure of this compound makes it an interesting subject for research due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine derivatives, including ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid. This reaction involves the cyclization of an appropriate diene with an imine to form the naphthyridine core .

Another method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the 1,5-naphthyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate is unique due to its specific arrangement of nitrogen atoms and the presence of the ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

ethyl 3-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)11-8(2)7-10-9(14-11)5-4-6-13-10/h7,13H,3-6H2,1-2H3

InChI-Schlüssel

IFBUGKJEMCQULX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC2=C(C=C1C)NCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.